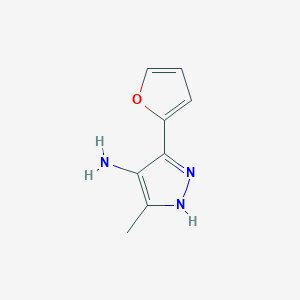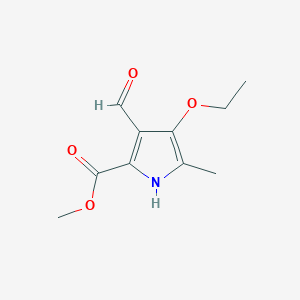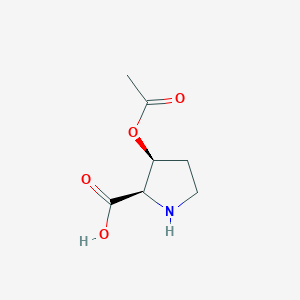![molecular formula C7H6F3NO2S B12870754 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline is an organic compound with the molecular formula C7H6F3NO2S. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethylsulphonyl and fluorine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline typically involves the introduction of the difluoromethylsulphonyl group onto a fluorinated aniline derivative. One common method is the reaction of 4-fluoroaniline with difluoromethyl sulfone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro derivatives, brominated compounds.
Aplicaciones Científicas De Investigación
3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline involves its interaction with specific molecular targets. The difluoromethylsulphonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. This can modulate the activity of these biological targets, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Difluoromethyl)sulphonyl]bromobenzene
- 3-(Difluoromethyl)-1-methyl-N-(1-propyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C7H6F3NO2S |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
3-(difluoromethylsulfonyl)-4-fluoroaniline |
InChI |
InChI=1S/C7H6F3NO2S/c8-5-2-1-4(11)3-6(5)14(12,13)7(9)10/h1-3,7H,11H2 |
Clave InChI |
ZKUWTMPFFWMXQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)S(=O)(=O)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)

![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)





![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)


![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)

![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)
